![molecular formula C11H12N2O5 B062266 Ethyl 4-acetamido-3-nitrobenzoate CAS No. 175204-17-8](/img/structure/B62266.png)
Ethyl 4-acetamido-3-nitrobenzoate
Overview
Description
Ethyl 4-acetamido-3-nitrobenzoate, also known as 4-acetamido-3-nitrobenzoic acid ethyl ester, is an organic compound that is commonly used in laboratory experiments and scientific research. It is a colorless solid that is soluble in organic solvents and has a melting point of 156-158°C. It is a versatile compound that has a wide range of applications in scientific research.
Scientific Research Applications
Pharmaceutical Industry
Ethyl 4-acetamido-3-nitrobenzoate shares structural similarities with Benzocaine (ethyl p-aminobenzoate) . Benzocaine is an anesthetic that acts as a blocker of nerve impulses and reduces the permeability of the neuronal membrane to sodium iodide . It is widely used in the pharmaceutical industry, having applications as an anesthetic prior to exams such as endoscopy or as a “retarding” agent when inserted in a condom .
Chemical Synthesis
Ethyl 4-acetamido-3-nitrobenzoate could potentially be used in the synthesis of other compounds. For instance, the synthesis of Benzocaine involves the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction . Ethyl 4-acetam
properties
IUPAC Name |
ethyl 4-acetamido-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-3-18-11(15)8-4-5-9(12-7(2)14)10(6-8)13(16)17/h4-6H,3H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEATNDLNBFMRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385090 | |
Record name | ethyl 4-acetamido-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729705 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
175204-17-8 | |
Record name | Ethyl 4-(acetylamino)-3-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 4-acetamido-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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